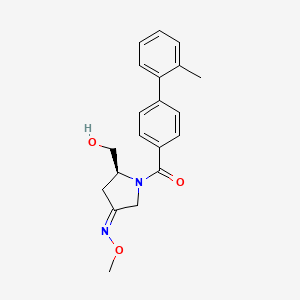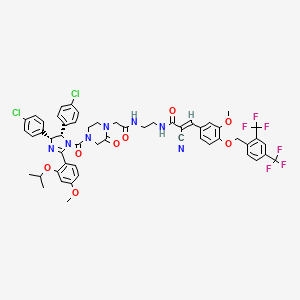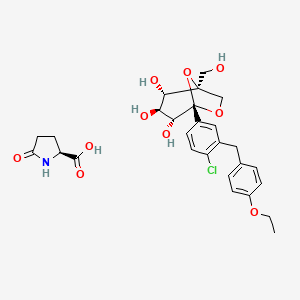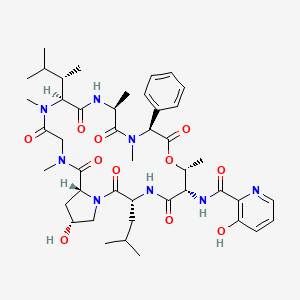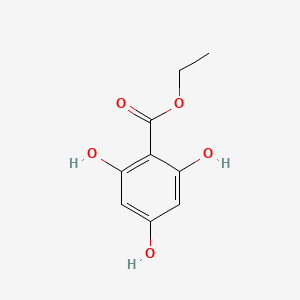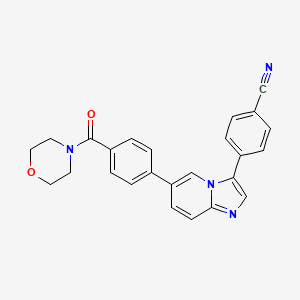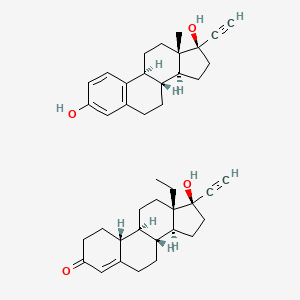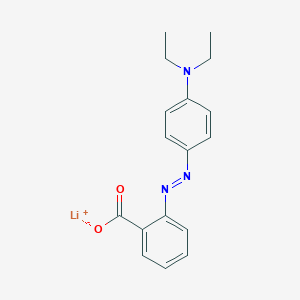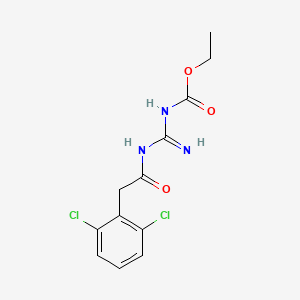
8D81JS19ET
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
铁喹啉是一种与氯喹相关的合成化合物,主要以其抗疟疾特性而闻名。 它因含有一个有机金属二茂铁环而独一无二,这在药物中并不常见 . 铁喹啉对氯喹耐药的恶性疟原虫(造成最严重疟疾的寄生虫)菌株显示出显著活性 .
科学研究应用
作用机制
铁喹啉通过多因素机制发挥其抗疟疾作用。 它靶向脂质,抑制血红素的形成(疟疾寄生虫消化血红蛋白的解毒产物),并产生活性氧 . 这些作用破坏了寄生虫的代谢过程,导致其死亡。 二茂铁部分在产生活性氧中起着至关重要的作用,这增强了该化合物对氯喹耐药菌株的功效 .
生化分析
Biochemical Properties
Ferroquine interacts with various enzymes and proteins in biochemical reactions. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . Cytochrome P450 isoforms 2C9, 2C19, and 3A4, and possibly isoform 2D6 in some patients, are mainly involved in Ferroquine oxidation .
Cellular Effects
Ferroquine has significant effects on various types of cells and cellular processes. It potently inhibits autophagy, perturbs lysosomal function, and impairs tumor growth in vivo . Ferroquine negatively regulates Akt kinase and hypoxia-inducible factor-1α(HIF-1α) and is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers .
Molecular Mechanism
Ferroquine exerts its effects at the molecular level through several mechanisms. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . It also accumulates within and deacidifies lysosomes, induces lysosomal membrane permeabilization, mitochondrial depolarization, and caspase-independent cancer cell death .
Metabolic Pathways
Ferroquine is involved in several metabolic pathways. It is metabolized mainly via an oxidative pathway into the major metabolite mono-N-demethyl Ferroquine and then into di-N,N-demethyl Ferroquine .
Subcellular Localization
One study showed that a ruthenocenic analogue of Ferroquine accumulates faster in the parasitic digestive vacuole (DV) close to its membranes .
准备方法
铁喹啉可以通过还原胺化过程合成。 合成涉及在路易斯酸(如异丙醇钛、四氯化钛、氯化铁、氯化锌、氯化铝或三氟化硼)的存在下,醛基-氨基二茂铁与7-氯喹啉-胺缩合 . 然后将缩合产物还原,并在氨或柠檬酸水溶液条件下水解 .
化学反应分析
铁喹啉会发生各种化学反应,包括:
氧化: 铁喹啉可以被氧化形成二茂铁鎓离子,它们是反应性中间体。
还原: 二茂铁部分可以被还原回其原始状态。
相似化合物的比较
铁喹啉因其有机金属结构而成为抗疟疾药物中的独特存在。类似的化合物包括:
氯喹: 铁喹啉的母体化合物,广泛用作抗疟疾药物,但由于耐药性现已不太有效。
青蒿素: 另一种抗疟疾药物,具有不同的作用机制,通常用于联合疗法。
二茂铁芬: 他莫昔芬的二茂铁类似物,用于癌症治疗
属性
CAS 编号 |
185055-67-8 |
|---|---|
分子式 |
C23H24ClFeN3 |
分子量 |
433.8 g/mol |
IUPAC 名称 |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 |
InChI 键 |
DDENDDKMBDTHAX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
规范 SMILES |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SR-97193; SSR-97193; SR97193; SSR97193; SR 97193; SSR 97193 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



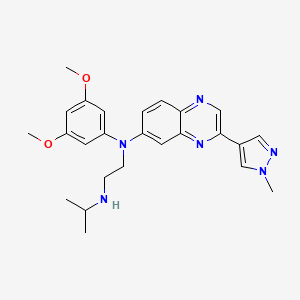
![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)


